![molecular formula C20H22N2O7S B2447641 N-(1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-3,4-dimethoxybenzenesulfonamide CAS No. 905689-09-0](/img/structure/B2447641.png)

N-(1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-3,4-dimethoxybenzenesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

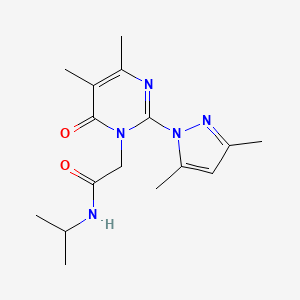

The compound is a sulfonamide derivative, which is a common functional group in many pharmaceutical drugs. The presence of the 2,3-dihydrobenzo[b][1,4]dioxin-6-yl and pyrrolidin-3-yl groups suggest that this compound may have interesting biological activities .

Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the sulfonamide and the 2,3-dihydrobenzo[b][1,4]dioxin-6-yl groups. Sulfonamides are typically stable but can participate in certain reactions under specific conditions .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be influenced by its functional groups. For example, the sulfonamide group can form hydrogen bonds, which could affect the compound’s solubility and stability .Scientific Research Applications

Synthesis and Antibacterial Applications

Research focused on the synthesis of N-substituted sulfonamides bearing the benzodioxane moiety has shown these compounds exhibit potent antibacterial potential against various Gram-negative and Gram-positive strains. The synthesis involves the reaction of N-2,3-dihydrobenzo[1,4]dioxin-6-amine with 4-acetamidobenzenesulfonyl chloride, followed by further reactions with alkyl/aralkyl halides. These compounds were characterized by spectral data and tested for their antibacterial activity, demonstrating their therapeutic potential (Abbasi et al., 2016).

Anticancer and DNA Interaction Studies

Mixed-ligand copper(II)-sulfonamide complexes have been prepared and characterized, showing significant anticancer activity and DNA binding/cleavage abilities. These complexes exhibit different coordination geometries and have been tested for their antiproliferative activity on yeast and human tumor cells, showing promise as apoptosis-inducing agents in cancer treatment (González-Álvarez et al., 2013).

Carbonic Anhydrase Inhibition for Therapeutic Applications

A novel class of [1,4]oxazepine-based primary sulfonamides has been synthesized, displaying strong inhibition of human carbonic anhydrases, which are relevant for therapeutic applications. This research highlights the dual role of the primary sulfonamide functionality in enabling ring construction and acting as an enzyme inhibitor (Sapegin et al., 2018).

Photochemical and Photophysical Properties for Photodynamic Therapy

The synthesis and characterization of new zinc phthalocyanine compounds substituted with sulfonamide derivative groups have been explored for their photochemical and photophysical properties. These properties make them suitable for photodynamic therapy applications, offering potential as Type II photosensitizers for cancer treatment (Pişkin et al., 2020).

Enzyme Inhibition for Drug Discovery

Synthesis of ethylated sulfonamides incorporating the 1,4-benzodioxane moiety has demonstrated inhibition of various enzymes such as lipoxygenase, acetylcholinesterase, butyrylcholinesterase, and α-glucosidase, showcasing their potential in drug discovery and therapeutic applications (Irshad et al., 2016).

Mechanism of Action

Future Directions

properties

IUPAC Name |

N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]-3,4-dimethoxybenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N2O7S/c1-26-16-6-4-15(11-18(16)27-2)30(24,25)21-13-9-20(23)22(12-13)14-3-5-17-19(10-14)29-8-7-28-17/h3-6,10-11,13,21H,7-9,12H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNODWNVSSDZWOO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)S(=O)(=O)NC2CC(=O)N(C2)C3=CC4=C(C=C3)OCCO4)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N2O7S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

434.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-methoxybenzyl)-3-(4-oxo-3,5,6,7,8,9-hexahydro-4H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-2-yl)propanamide](/img/structure/B2447558.png)

![9-(3,5-dimethylphenyl)-1,7-dimethyl-3-(2-oxopropyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/no-structure.png)

![7-(2-fluorophenyl)-3-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-oxoethyl)-1H-pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione](/img/structure/B2447562.png)

![(Z)-methyl 2-(6-chloro-2-((4-(morpholinosulfonyl)benzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2447568.png)

![2-((1-(2-(dimethylamino)ethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(3-methoxyphenyl)acetamide](/img/structure/B2447575.png)

![[5-methyl-2-(3,4,5-trimethoxyphenyl)-1,3-oxazol-4-yl]methyl 1-(4-bromophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2447581.png)